
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with bromo and fluoro groups on an aniline moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.
Substitution Reactions: The bromo and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, fluorine sources, acetic anhydride, acetyl chloride, basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biological interactions.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Receptor Binding: It can bind to specific receptors in the brain, modulating neurotransmitter activity and influencing neurological functions.
Molecular Pathways: The compound affects various molecular pathways, including those involved in signal transduction and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Acetylpiperazin-1-yl)-2-methoxy-aniline: Similar structure with a methoxy group instead of bromo and fluoro groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A piperazine derivative with a pyrimidine moiety.
Uniqueness
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications in medicinal and chemical research .
Eigenschaften
Molekularformel |
C12H15BrFN3O |
|---|---|
Molekulargewicht |
316.17 g/mol |
IUPAC-Name |
1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3 |
InChI-Schlüssel |
FQTKZHZQMDWCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


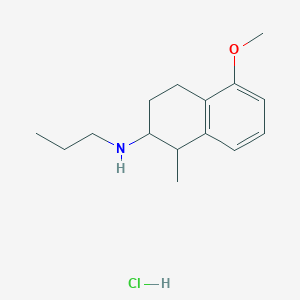
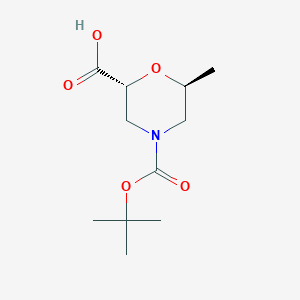
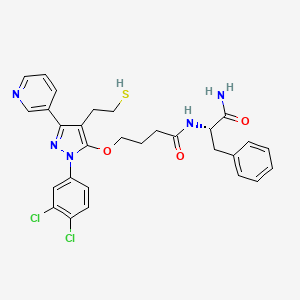
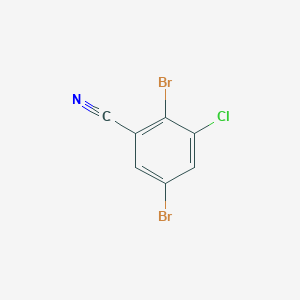
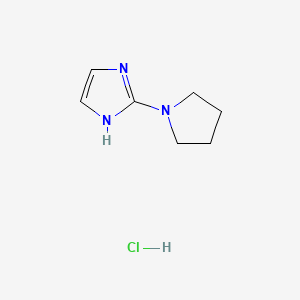
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
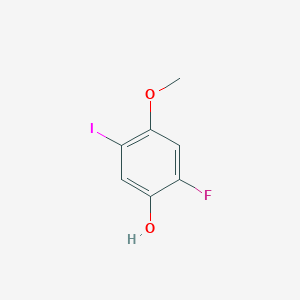

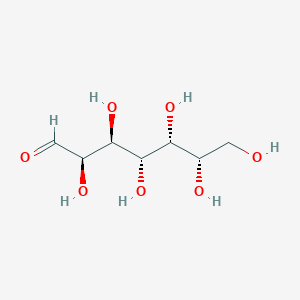
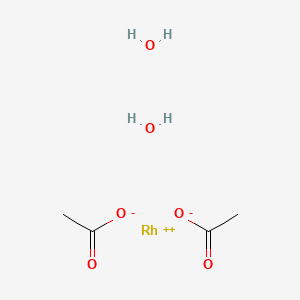
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

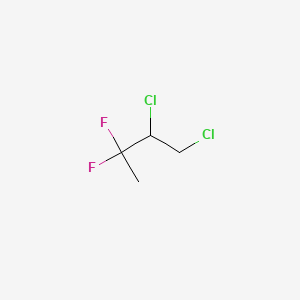
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
